molecular formula C9H15N2O9P B12360506 5,6-Dihydrouridine 5'-monophosphate CAS No. 1036-48-2

5,6-Dihydrouridine 5'-monophosphate

Katalognummer: B12360506
CAS-Nummer: 1036-48-2
Molekulargewicht: 326.20 g/mol
InChI-Schlüssel: NBWDKGJHOHJBRJ-XVFCMESISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .

Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.

    Reduction: It can be reduced to form deoxyuridine monophosphate.

    Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.

    Reduction: Deoxyuridine monophosphate.

    Substitution: Various uridine derivatives.

Wissenschaftliche Forschungsanwendungen

Uridine 5’-monophosphate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Uridine 5’-monophosphate can be compared with other similar compounds, such as:

    Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.

    Adenosine 5’-monophosphate: Contains adenine instead of uracil.

    Guanosine 5’-monophosphate: Contains guanine instead of uracil.

Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

1036-48-2

Molekularformel

C9H15N2O9P

Molekulargewicht

326.20 g/mol

IUPAC-Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI-Schlüssel

NBWDKGJHOHJBRJ-XVFCMESISA-N

Isomerische SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Kanonische SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.